N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide - 400076-90-6

N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2963127
CAS Number: 400076-90-6
Molecular Formula: C19H20F3N3O
Molecular Weight: 363.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Imatinib: This molecule, also known by its brand name Gleevec, contains a 4-methylpiperazine group and is a well-known tyrosine kinase inhibitor used in the treatment of certain cancers like chronic myeloid leukemia [].
  • 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534): This compound exhibits potent pan-inhibitor activity against breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential therapeutic option for drug-resistant chronic myeloid leukemia [].
  • 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155): This molecule acts as a dual kinase inhibitor, targeting both ABL and c-KIT kinases, and demonstrates potent antiproliferative activity against cancer cell lines driven by these kinases, suggesting its potential application in treating chronic myeloid leukemia and gastrointestinal stromal tumors [].
  • 3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72): This compound functions as a pan-BCR-ABL inhibitor, effectively targeting both wild-type and the imatinib-resistant T315I mutant. It demonstrates significant anti-leukemic activity and highlights the potential of this chemical scaffold in combating drug resistance in chronic myeloid leukemia [].
Synthesis Analysis
  • AP24534: This BCR-ABL inhibitor's synthesis likely involves a structure-guided design approach, incorporating a carbon-carbon triple bond linker to navigate the steric hindrance posed by the Ile315 side chain in the T315I mutant [].
  • CHMFL-ABL/KIT-155: This molecule's unique hinge binding, utilizing a hydrogen bond between the kinase backbone NH and its carbonyl oxygen, suggests a synthesis strategy focused on incorporating this specific interaction [].
  • (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine: The synthesis of this compound involves eight steps starting from readily available oxoacetic acid monohydrate, highlighting a potential synthetic route for similar molecules [].
Mechanism of Action
  • Kinase inhibition: Many of the identified analogs, such as AP24534, CHMFL-ABL/KIT-155, and AKE-72, function as potent kinase inhibitors [, , ]. These molecules likely exert their effects by binding to the ATP-binding site of target kinases, thereby inhibiting their catalytic activity and downstream signaling.
Applications
  • Drug discovery and development: The potent kinase inhibitory activities of AP24534, CHMFL-ABL/KIT-155, and AKE-72 make them promising candidates for further development as anticancer agents [, , ]. Their ability to inhibit specific kinases implicated in cancer cell proliferation and survival highlights their potential as targeted therapies.
  • Investigating drug resistance mechanisms: The effectiveness of AKE-72 against the imatinib-resistant T315I BCR-ABL mutant provides a valuable tool for studying drug resistance mechanisms in chronic myeloid leukemia []. Understanding how this compound overcomes resistance can guide the development of more effective therapies for drug-resistant cancers.

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] This compound exhibited low nanomolar IC50 values against both native BCR-ABL and the T315I mutant, demonstrating its effectiveness in inhibiting these kinases. [] AP24534 also showed potent inhibition of the proliferation of Ba/F3-derived cell lines expressing either native BCR-ABL or the T315I mutant. [] In vivo studies demonstrated that daily oral administration of AP24534 significantly increased the survival rate of mice injected with BCR-ABL(T315I) expressing Ba/F3 cells. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 acts as a potent type II dual inhibitor of ABL and c-KIT kinases. [] It demonstrates strong antiproliferative activities against cancer cell lines driven by BCR-ABL and c-KIT, effectively blocking their mediated signaling pathways and leading to cell cycle arrest and apoptosis. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It binds tightly to both DDR1 and DDR2 with Kd values in the low nanomolar range and exhibits potent inhibitory activity against these kinases with IC50 values in the single-digit nanomolar range. [] The compound effectively inhibits LPS-induced IL-6 release in vitro and demonstrates promising in vivo anti-inflammatory effects in a mouse model of LPS-induced acute lung injury. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    • Compound Description: Imatinib is a well-known tyrosine kinase inhibitor widely used in treating leukemia. [] It functions by specifically inhibiting the activity of tyrosine kinases. []

    3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    • Compound Description: AKE-72 is another potent pan-BCR-ABL inhibitor, demonstrating effectiveness against the T315I imatinib-resistant mutant. [] This compound shows potent anti-leukemic activity and effectively inhibits the proliferation of cells expressing either native BCR-ABL or its T315I mutant. []

    Properties

    CAS Number

    400076-90-6

    Product Name

    N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

    IUPAC Name

    N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

    Molecular Formula

    C19H20F3N3O

    Molecular Weight

    363.384

    InChI

    InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-8-3-2-7-16(17)23-18(26)14-5-4-6-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)

    InChI Key

    OUXUXCDAFCGFNP-UHFFFAOYSA-N

    SMILES

    CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.